molecular formula C23H27N3O3 B3090548 tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)- 1-oxo-3-phenylpropan-2-ylcarbamate CAS No. 1212136-72-5

tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)- 1-oxo-3-phenylpropan-2-ylcarbamate

Cat. No.: B3090548
CAS No.: 1212136-72-5
M. Wt: 393.5
InChI Key: FLJWXJFCRUMLMM-PMACEKPBSA-N
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Description

tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyano group, and a phenylethylamino group, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core structure, followed by the introduction of various functional groups under specific reaction conditions. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with specific molecular targets makes it valuable for investigating biochemical pathways.

Medicine

In medicine, tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate has potential applications as a therapeutic agent. Its interactions with biological targets can be harnessed to develop new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer synthesis and material science.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate
  • tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate
  • tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate

Uniqueness

The uniqueness of tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate lies in its specific combination of functional groups and stereochemistry. This combination allows for unique interactions with molecular targets and provides distinct chemical reactivity compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[[(1S)-1-cyano-2-phenylethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-23(2,3)29-22(28)26-20(15-18-12-8-5-9-13-18)21(27)25-19(16-24)14-17-10-6-4-7-11-17/h4-13,19-20H,14-15H2,1-3H3,(H,25,27)(H,26,28)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJWXJFCRUMLMM-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)- 1-oxo-3-phenylpropan-2-ylcarbamate
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tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)- 1-oxo-3-phenylpropan-2-ylcarbamate
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tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)- 1-oxo-3-phenylpropan-2-ylcarbamate
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tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)- 1-oxo-3-phenylpropan-2-ylcarbamate
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tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)- 1-oxo-3-phenylpropan-2-ylcarbamate
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tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)- 1-oxo-3-phenylpropan-2-ylcarbamate

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